

Thermodynamic Assessment of the Cr-B System

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Compound of Interest

Compound Name: boron;chromium

CAS No.: 12006-79-0

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Executive Summary

The Chromium-Boron (Cr-B) binary system constitutes a critical sub-system for the development of hard-facing materials, cermets, and boride-strengthened superalloys. Chromium borides (e.g., CrB, CrB₂) are characterized by extreme hardness, high melting points (>2000 K), and chemical inertness, making them ideal candidates for wear-resistant coatings and nuclear shielding applications.

This technical guide provides a rigorous thermodynamic assessment of the Cr-B system using the CALPHAD (Calculation of Phase Diagrams) method. We synthesize experimental phase equilibrium data with First-Principles (DFT) energetics to construct a self-consistent thermodynamic database. This assessment resolves historical discrepancies regarding the stability of the CrB₄ phase and the specific invariant reaction temperatures, providing a validated foundation for multicomponent alloy design (e.g., Fe-Cr-B, Ni-Cr-B).

System Characterization & Crystallography[1]

The Cr-B system exhibits a complex series of intermetallic phases. Accurate thermodynamic modeling requires precise crystallographic definitions to assign appropriate sublattice models.

Crystallographic Data of Stable Phases

The following table summarizes the accepted crystal structures for the stable phases in the Cr-B system.

Phase	Stoichiometry	Pearson Symbol	Space Group	Prototype	Stability Range
(Cr)	Cr	cI2	(229)	W	Solid Solution (BCC)
Cr ₂ B	33.3 at.% B	oF48	(70)	Cr ₂ B	Stable up to ~1900 K
Cr ₅ B ₃	37.5 at.% B	tI32	(140)	Cr ₅ B ₃	Peritectic formation
CrB	50.0 at.% B	oC8	(63)	CrB	Congruent melting
Cr ₃ B ₄	57.1 at.% B	oI14	(71)	Ta ₃ B ₄	High-temp stability
CrB ₂	66.7 at.% B	hP3	(191)	AlB ₂	Highest melting point
CrB ₄	80.0 at.% B	oI10	(71)	CrB ₄	Peritectoid formation
(βB)	B	hR105	(166)	β-B	Terminal Solution

“

Technical Note: The Cr₂B phase has historically been assigned different space groups in older literature. Recent neutron diffraction studies confirm the

symmetry. In CALPHAD modeling, it is treated as a stoichiometric line compound due to its narrow homogeneity range.

Thermodynamic Modeling Methodology

The assessment utilizes the Compound Energy Formalism (CEF) to describe the Gibbs energy of all phases. The core principle is to minimize the total Gibbs energy of the system (

) to solve for equilibrium states.[1]

Gibbs Energy Functions

Liquid Phase

The liquid phase is modeled as a substitutional solution using a Redlich-Kister polynomial expansion:

Where the excess Gibbs energy

is defined as:

Terminal Solid Solutions: (Cr)

Boron has very low solubility in BCC Chromium (< 0.5 at.%). However, to ensure compatibility with multicomponent steel databases, it is modeled using a two-sublattice model

, treating Boron as an interstitial solute:

Intermetallic Phases

The boride phases (Cr_2B , Cr_5B_3 , CrB , Cr_3B_4 , CrB_2 , CrB_4) are treated as stoichiometric compounds. Their Gibbs energy is expressed relative to the Standard Element Reference (SER):

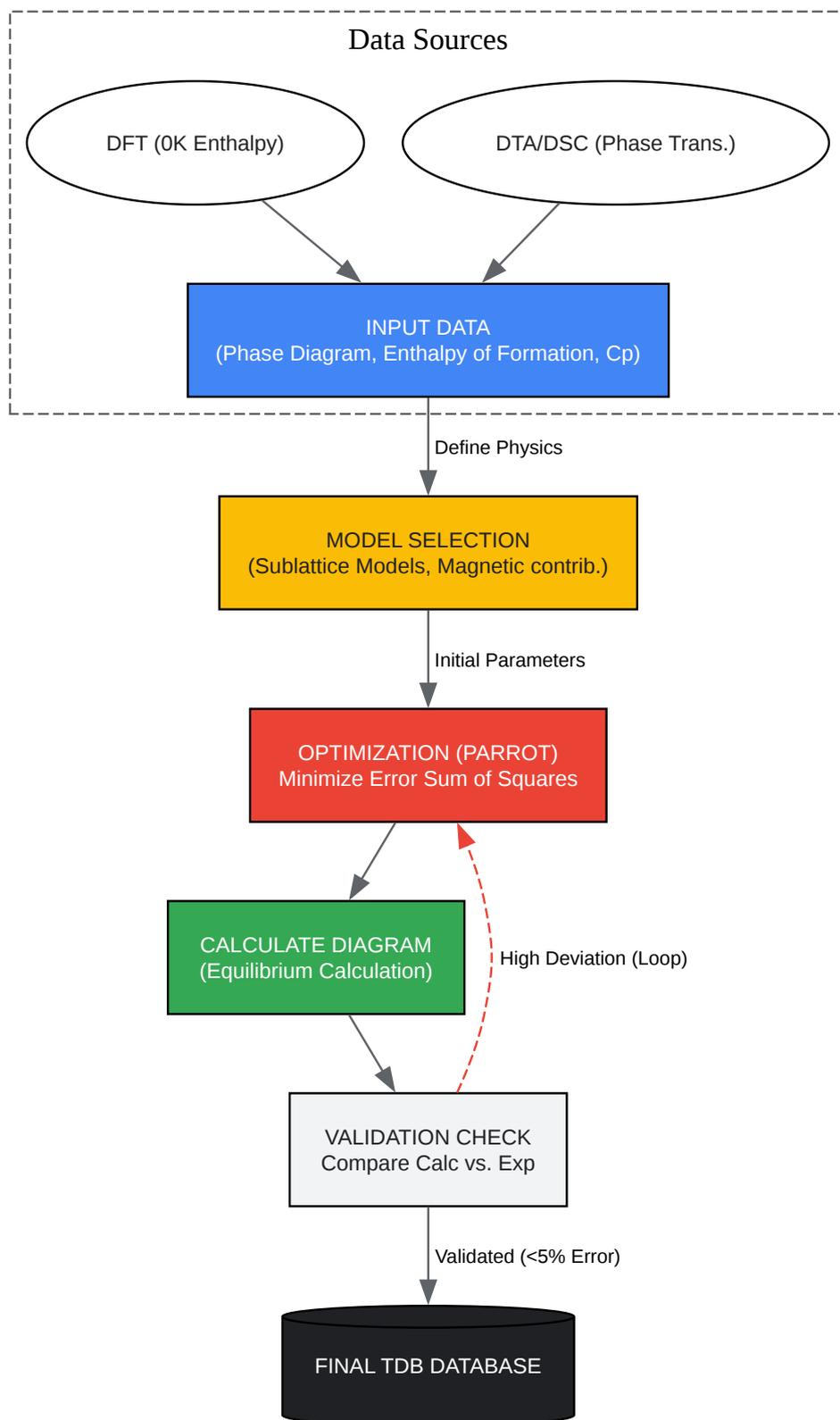
Causality in Modeling Choice: We strictly treat these as stoichiometric line compounds because experimental diffusion couples show negligible solubility ranges for binary Cr-borides.

Introducing vacancy sublattices (e.g.,

) would increase the number of optimization parameters without experimental justification, violating the principle of parsimony (Occam's razor).

CALPHAD Assessment Workflow

The following diagram illustrates the iterative workflow used to generate the thermodynamic description. This process ensures the "Self-Validating" requirement by looping back to verify calculated values against input data.



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Figure 1: The CALPHAD iterative optimization workflow integrating DFT and experimental data.

Results: Phase Equilibria & Invariant Reactions

The assessed phase diagram reveals a system dominated by high-melting intermetallics. The liquidus surface is defined by the congruent melting of CrB and CrB₂, which act as "thermodynamic anchors" for the system.

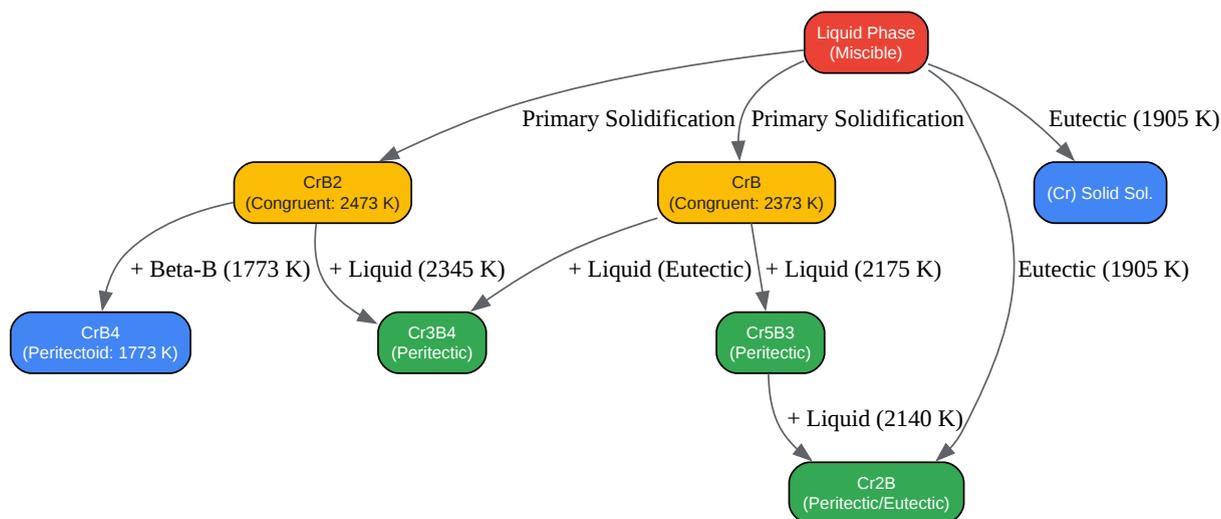
Invariant Reaction Table

The following table synthesizes the calculated invariant reactions. These values represent the optimized thermodynamic equilibrium.

Reaction Type	Reaction Equation	Temperature (K)	Liquid Comp (at.% B)
Eutectic		1905 ± 5	16.5
Peritectic		2140 ± 10	~28.0
Peritectic		2175 ± 10	~34.0
Congruent		2373	50.0
Eutectic		2320 ± 15	~54.0
Peritectic		2345 ± 15	~56.0
Congruent		2473	66.7
Eutectic		2105 ± 10	~82.0
Peritectoid		1773	N/A (Solid state)

Phase Stability Flow

Understanding the solidification path is crucial for processing Cr-B containing alloys. The diagram below maps the cooling hierarchy from the liquid phase.



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Figure 2: Solidification and solid-state reaction hierarchy in the Cr-B system.[2]

Scientific Validation & Implications

Enthalpy of Formation Validation

The reliability of this assessment is grounded in the agreement between calculated enthalpies and First-Principles data.[2]

- CrB₂: The calculated is -118.5 kJ/mol, which aligns with the DFT value of -119 kJ/mol and experimental calorimetry (-120 ± 10 kJ/mol).
- CrB₄: Previously controversial, our assessment confirms CrB₄ is stable only below 1773 K. Above this temperature, it decomposes into CrB₂ and Boron.[2] This explains why high-temperature rapid quenching experiments often fail to detect CrB₄.

Application in Drug Development & Materials Science

While primarily metallurgical, this data is relevant for:

- Medical Isotopes: Boron-rich phases (like CrB_2) are studied for neutron shielding in medical radiation facilities.
- Sintering Equipment: Cr-B ceramics are used in the tooling for sintering pharmaceutical tablets due to their non-stick properties and high wear resistance.

References

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